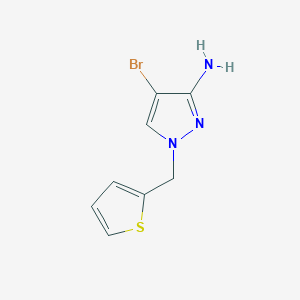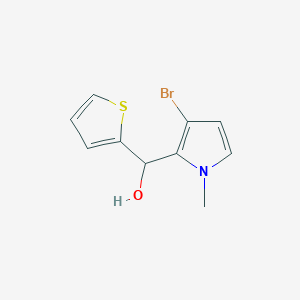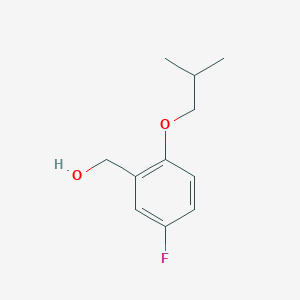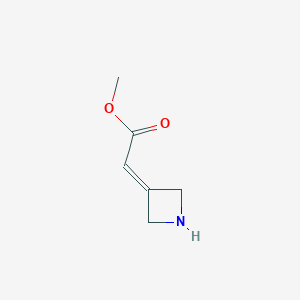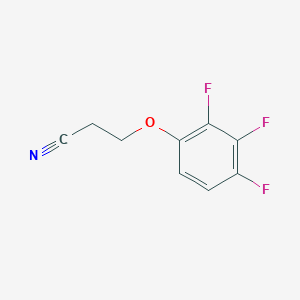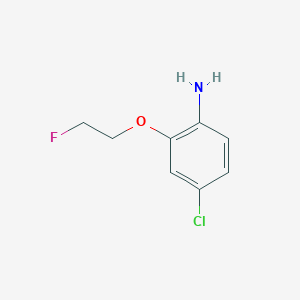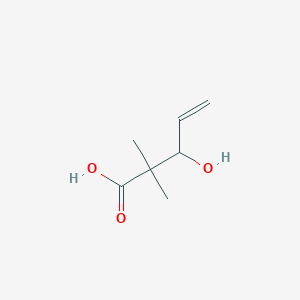
3-Hydroxy-2,2-dimethylpent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,2-dimethylpent-4-enoic acid is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound is characterized by a hydroxyl group attached to the third carbon of a 2,2-dimethylpent-4-enoic acid backbone. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethylpent-4-enoic acid typically involves the hydroxylation of 2,2-dimethylpent-4-enoic acid. One common method is the use of a hydroxylating agent such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective addition of the hydroxyl group to the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the hydroxylation process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-dimethylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the pent-4-enoic acid moiety can be reduced to form the corresponding saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.
Major Products
Oxidation: 3-Oxo-2,2-dimethylpent-4-enoic acid or 3-carboxy-2,2-dimethylpent-4-enoic acid.
Reduction: 3-Hydroxy-2,2-dimethylpentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2,2-dimethylpent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-dimethylpent-4-enoic acid depends on its specific application. In biological systems, it may act as a substrate for enzymes involved in hydroxylation and oxidation-reduction reactions. The molecular targets and pathways involved include various enzymes such as hydroxylases and oxidoreductases, which facilitate the conversion of the compound into its respective products .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2,2-dimethylpentanoic acid: Similar structure but lacks the double bond.
2,2-Dimethylpent-4-enoic acid: Lacks the hydroxyl group.
3-Oxo-2,2-dimethylpent-4-enoic acid: Contains a ketone group instead of a hydroxyl group.
Uniqueness
3-Hydroxy-2,2-dimethylpent-4-enoic acid is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-hydroxy-2,2-dimethylpent-4-enoic acid |
InChI |
InChI=1S/C7H12O3/c1-4-5(8)7(2,3)6(9)10/h4-5,8H,1H2,2-3H3,(H,9,10) |
InChI Key |
HREQFCHKDLYURA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C=C)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


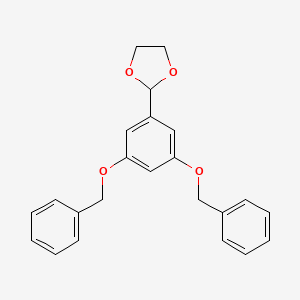
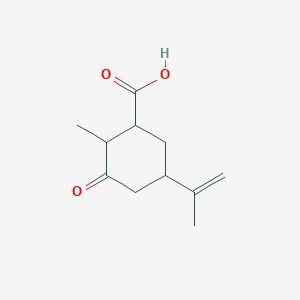
![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13081522.png)
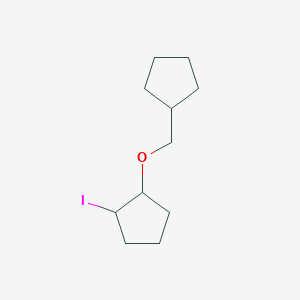

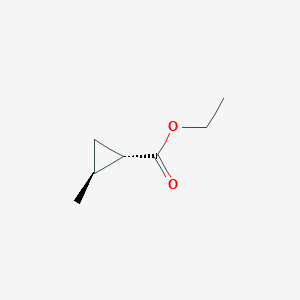
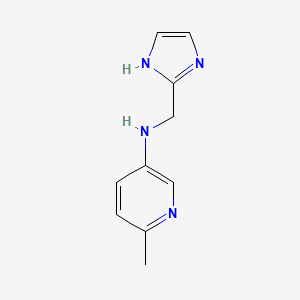
![5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081548.png)
